2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
2-({[5-(Butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine (CAS: 868221-62-9) is a triazole-pyrimidine hybrid compound with the molecular formula C₁₅H₁₄FN₅S₂ and a molecular weight of 347.43 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5, a 4-fluorophenyl group at position 4, and a pyrimidine ring linked via a methylsulfanyl bridge at position 2.
Properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5S2/c1-2-3-11-24-17-22-21-15(12-25-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVIQNLYJWQOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the pyrimidine moiety. Common reagents used in these reactions include butylthiol, 4-fluorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
In contrast, fluorobenzyl derivatives (e.g., ) retain fluorine’s electronic effects but introduce conformational flexibility due to the benzyl spacer.
Heterocyclic Moieties :
- Pyrimidine in the target compound supports π-π stacking interactions, whereas pyridine (5m) and isoxazole (Ligand 19) may exhibit weaker stacking due to reduced aromaticity or polarity differences .
Alkyl Chain Length :
Hypothetical Activity Profile :
While direct biological data for the target compound is unavailable, structurally related compounds exhibit diverse activities:
Docking Comparison :
Using Glide docking (), the target compound’s butyl chain may occupy hydrophobic pockets in enzymes like thioredoxin reductase (TrxR1), while the fluorophenyl group stabilizes interactions via halogen bonding . In contrast, shorter alkyl chains (e.g., ethyl in ) may fail to reach deep hydrophobic regions.
Biological Activity
The compound 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.5 g/mol. The structure features a pyrimidine ring linked to a triazole moiety through a sulfanyl group, along with a butylsulfanyl and a fluorophenyl substituent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound exhibits promising antimicrobial properties comparable to established antifungal agents like amphotericin B .
The mechanism by which this compound exerts its biological effects likely involves interference with critical cellular processes:
- DNA Synthesis Inhibition : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Protein Synthesis Interference : It could disrupt ribosomal function or protein folding.
- Cell Membrane Disruption : The hydrophobic butylsulfanyl group may interact with lipid membranes, leading to increased permeability and cell lysis .
Study on Antimicrobial Activity
A comprehensive study published in Molecules evaluated various triazole derivatives for their antimicrobial activity. The compound was among those tested and showed potent activity against Candida species, with an MIC lower than many conventional antifungal treatments .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes such as DNA gyrase. The results indicated favorable interactions, suggesting that the compound could effectively inhibit bacterial growth by targeting DNA replication processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
